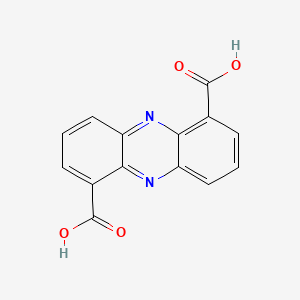

(-)-Ormosanine

Overview

Description

Synthesis Analysis

This would involve a detailed look at how the compound is synthesized. This could include the starting materials, the reaction conditions, and the yield of the reaction. It would also likely discuss any challenges or issues with the synthesis .Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s structure. This could provide information on the compound’s conformation, stereochemistry, and any interesting structural features .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties. This could include its melting point, boiling point, solubility, and stability. It could also include a discussion of any notable chemical properties, such as its acidity or basicity .Scientific Research Applications

Hepatoprotective Effects : Ormosanine from Akebia quinata demonstrates hepatoprotective, anti-inflammatory, anti-apoptosis, and antioxidant effects in a rat model of ethanol-induced liver injury. It mitigates liver injury markers and suppresses pro-inflammatory cytokines and apoptosis-related proteins, enhancing antioxidant activity through the mitogen-activated protein kinase signaling pathway (Song et al., 2018).

Neuroprotective Effects : Ormosanine has shown potential in improving cognitive function and reducing lipid and cytokine levels in a rat model of Alzheimer's disease. It significantly reduces oxidative stress and neuronal cell apoptosis, indicating its potential for Alzheimer's disease management (Liang et al., 2022).

Spinal Cord Injury Treatment : In a study on spinal cord injury (SCI) in rats, ormosanine exhibited protective effects against neuronal injury by regulating peroxynitrite/calpain activity. It improved neurological functions and reduced cytokine levels and oxidative stress (An et al., 2020).

Antimalarial Activity : Ormosanine and homoormosanine from Bowdichia virgiloides have shown in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, suggesting potential as antimalarial agents (Bravo et al., 2002).

Antibacterial Properties : A study on aminosilanes-modified silicate impregnated with silver nanoparticles, in which ormosanine was used as part of the composite, demonstrated excellent antibacterial performance, highlighting its potential in protecting against biological warfare agents (Wu et al., 2011).

Safety And Hazards

Future Directions

properties

IUPAC Name |

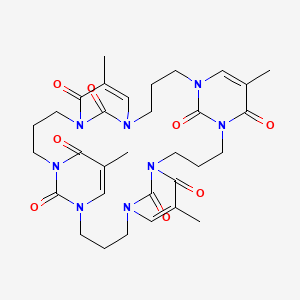

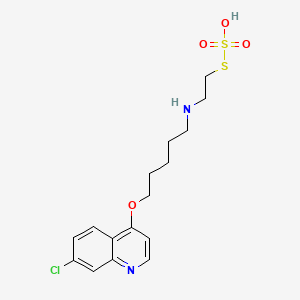

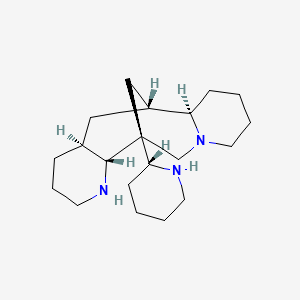

(1R,2R,7S,9R,10R)-1-[(2R)-piperidin-2-yl]-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35N3/c1-3-9-21-18(8-1)20-13-16(12-15-6-5-10-22-19(15)20)17-7-2-4-11-23(17)14-20/h15-19,21-22H,1-14H2/t15-,16+,17+,18+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKCLPPRYNXRAF-RFVXBFLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C23CC(CC4C2NCCC4)C5CCCCN5C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)[C@]23C[C@@H](C[C@H]4[C@H]2NCCC4)[C@H]5CCCCN5C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332021 | |

| Record name | (-)-Ormosanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-Ormosanine | |

CAS RN |

5001-21-8 | |

| Record name | (-)-Ormosanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.